

# **Application Note: Progesterone Receptor (PR) Competitive Binding Assay Using Lilopristone**

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only.

#### Introduction

The progesterone receptor (PR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a critical role in reproductive biology, including the regulation of the menstrual cycle, pregnancy, and mammary gland development. Dysregulation of PR signaling is implicated in various pathologies, such as breast cancer and endometriosis. Consequently, the PR is a significant target for drug discovery and development.

This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of compounds for the progesterone receptor. The assay uses **Lilopristone** (ZK 98.734), a potent PR antagonist, as a reference competitor against a radiolabeled progestin, [3H]-Promegestone (R5020). This assay is a fundamental tool for screening and characterizing novel PR modulators.

**Lilopristone** acts by competitively binding to the progesterone receptor, thereby inhibiting progesterone from binding and initiating its downstream signaling cascade.[1][2][3] This blockade of the receptor prevents the conformational changes required for the recruitment of coactivators and subsequent transcription of target genes.[1][4]

## **Quantitative Data: Binding Affinity of Progestins**



The binding affinity of a test compound is typically determined by its ability to displace a specific high-affinity radioligand. The resulting  $IC_{50}$  value (the concentration of the competitor that displaces 50% of the radioligand) can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. **Lilopristone** is a high-affinity ligand for the progesterone receptor. While direct Ki values can vary based on experimental conditions, its antiprogestational potency is comparable to or greater than that of mifepristone.

| Compound                    | Receptor                      | Ligand Type               | Typical IC50<br>(nM) | Typical Ki (nM) |
|-----------------------------|-------------------------------|---------------------------|----------------------|-----------------|
| Progesterone                | Progesterone<br>Receptor (PR) | Agonist<br>(Endogenous)   | ~1-10                | ~0.5-5          |
| Promegestone<br>(R5020)     | Progesterone<br>Receptor (PR) | Agonist<br>(Synthetic)    | ~0.5-5               | ~0.2-2          |
| Lilopristone (ZK<br>98.734) | Progesterone<br>Receptor (PR) | Antagonist<br>(Synthetic) | ~0.5-5               | ~0.2-2          |
| Mifepristone<br>(RU486)     | Progesterone<br>Receptor (PR) | Antagonist<br>(Synthetic) | ~0.2-2               | ~0.1-1          |

Note: The values presented are representative and can vary depending on the tissue source, radioligand used, and specific assay conditions.

# **Experimental Protocols**Principle of the Assay

This competitive binding assay measures the ability of a test compound (e.g., **Lilopristone**) to compete with a fixed concentration of a radiolabeled ligand ([³H]-R5020) for binding to the progesterone receptor in a prepared tissue cytosol. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound. By measuring the bound radioactivity at various concentrations of the test compound, a competition curve can be generated to determine the IC<sub>50</sub>.

### **Materials and Reagents**



- PR Source: Uterine cytosol from estrogen-primed immature female rabbits or T47D human breast cancer cells.
- Radioligand: [3H]-Promegestone (R5020), specific activity 80-90 Ci/mmol.
- Competitor: Lilopristone (ZK 98.734).
- Non-specific Binding Control: Unlabeled Promegestone (R5020).
- Assay Buffer (TEDG Buffer):
  - 10 mM Tris-HCl, pH 7.4
  - 1.5 mM EDTA
  - 1 mM Dithiothreitol (DTT, add fresh)
  - 10% (v/v) Glycerol
- Dextran-Coated Charcoal (DCC) Suspension:
  - o 0.5% (w/v) Norit A charcoal
  - 0.05% (w/v) Dextran T-70
  - In 10 mM Tris-HCl, pH 7.4
- Scintillation Cocktail
- Equipment:
  - Homogenizer (e.g., Polytron)
  - Refrigerated ultracentrifuge
  - Microcentrifuge tubes
  - Pipettes



- Liquid scintillation counter
- Ice bath

## **Preparation of Uterine Cytosol**

- Euthanize estrogen-primed immature female rabbits and excise the uteri. Place them immediately in ice-cold TEDG buffer.
- Trim away fat and connective tissue. Weigh the uteri and mince the tissue finely with scissors.
- Homogenize the minced tissue in 4 volumes (w/v) of ice-cold TEDG buffer using a Polytron homogenizer with several short bursts. Keep the sample on ice at all times.
- Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
- Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
- The resulting supernatant is the cytosol containing the soluble progesterone receptors.
   Carefully collect it, avoiding the lipid layer at the top and the pellet at the bottom.
- Determine the protein concentration of the cytosol using a suitable protein assay (e.g., Bradford or BCA). Dilute the cytosol with TEDG buffer to a final protein concentration of 1-2 mg/mL.
- Use the cytosol immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

### **Assay Procedure**

- Prepare Reagent Dilutions:
  - Prepare a stock solution of [³H]-R5020 in ethanol and dilute to a working concentration of 2 nM in TEDG buffer (for a final assay concentration of 1 nM).



- $\circ$  Prepare a 200  $\mu$ M stock of unlabeled R5020 in ethanol for determining non-specific binding. Dilute to a working concentration of 2  $\mu$ M in TEDG buffer (for a final assay concentration of 1  $\mu$ M).
- Prepare a stock solution of **Lilopristone** in ethanol or DMSO. Perform serial dilutions in TEDG buffer to create a range of concentrations (e.g., from  $10^{-11}$  M to  $10^{-6}$  M).
- Set up Assay Tubes (in triplicate on ice):
  - Total Binding (TB): 50 μL TEDG buffer + 50 μL [<sup>3</sup>H]-R5020 working solution.
  - Non-specific Binding (NSB): 50 μL unlabeled R5020 working solution + 50 μL [³H]-R5020 working solution.
  - Competitive Binding (Sample): 50 μL of each Lilopristone dilution + 50 μL [³H]-R5020 working solution.
- · Initiate Binding Reaction:
  - Add 100 μL of the prepared cytosol (~100-200 μg protein) to each tube.
  - The final assay volume in each tube is 200 μL.
  - Vortex gently and incubate for 18-24 hours at 4°C.
- Separation of Bound and Free Ligand:
  - Add 200 μL of the ice-cold, well-mixed DCC suspension to each tube.
  - Vortex immediately and incubate on ice for 10 minutes, with occasional vortexing. The charcoal adsorbs the free radioligand.
  - Centrifuge the tubes at 2,000 x g for 5 minutes at 4°C to pellet the charcoal.
- Quantification:
  - Immediately after centrifugation, carefully transfer 300 μL of the supernatant (containing the receptor-bound [³H]-R5020) from each tube into a scintillation vial.



- o Add 4 mL of scintillation cocktail to each vial.
- Cap the vials, vortex, and allow them to equilibrate in the dark for at least 30 minutes.
- Measure the radioactivity in each vial as counts per minute (CPM) or disintegrations per minute (DPM) using a liquid scintillation counter.

### **Data Analysis**

- Calculate Specific Binding (SB):
  - SB = Total Binding (TB) CPM Non-specific Binding (NSB) CPM
- Calculate Percent Specific Binding:
  - For each concentration of Lilopristone, calculate the specific binding.
  - % Specific Binding = (CPM\_sample CPM\_NSB) / (CPM\_TB CPM\_NSB) \* 100
- Generate Competition Curve:
  - Plot the % Specific Binding against the log concentration of Lilopristone.
  - Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). This will determine the IC₅₀ value for Lilopristone.
- Calculate the Inhibition Constant (Ki):
  - Use the Cheng-Prusoff equation to convert the IC50 to a Ki value:
  - $\circ$  Ki = IC<sub>50</sub> / (1 + [L]/Kd)
    - Where:
      - IC<sub>50</sub> is the experimentally determined concentration of **Lilopristone** that inhibits 50% of specific binding.
      - [L] is the concentration of the radioligand ([3H]-R5020) used in the assay.



• Kd is the equilibrium dissociation constant of the radioligand for the progesterone receptor. This must be determined separately via a saturation binding experiment.

# Visualizations Workflow and Signaling Pathway Diagrams



Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.



#### Progesterone Receptor Signaling & Antagonism by Lilopristone



Click to download full resolution via product page

Caption: Progesterone signaling and its inhibition by **Lilopristone**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. academic.oup.com [academic.oup.com]
- 2. Progesterone antagonist lilopristone: a potent abortifacient in the common marmoset PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of progesterone antagonist, lilopristone (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of progesterone antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Progesterone Receptor (PR)
   Competitive Binding Assay Using Lilopristone]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b1675395#progesterone-receptor-binding-assay with-lilopristone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com